molecular formula C12H9N5 B072370 2-Azido-3-methylnaphtho(1,2-d)imidazole CAS No. 1516-71-8

2-Azido-3-methylnaphtho(1,2-d)imidazole

Cat. No.: B072370
CAS No.: 1516-71-8
M. Wt: 223.23 g/mol
InChI Key: NXDIFTHOTABWBY-UHFFFAOYSA-N
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Description

2-Azido-3-methylnaphtho(1,2-d)imidazole is a heterocyclic compound featuring a naphthoimidazole core fused with a benzene ring and substituted with an azide (-N₃) group at position 2 and a methyl (-CH₃) group at position 2.

This compound’s dual functionality positions it as a candidate for theranostic applications, combining therapeutic and diagnostic roles, as seen in related naphthoimidazole systems .

Properties

CAS No.

1516-71-8

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

2-azido-3-methylbenzo[e]benzimidazole

InChI

InChI=1S/C12H9N5/c1-17-10-7-6-8-4-2-3-5-9(8)11(10)14-12(17)15-16-13/h2-7H,1H3

InChI Key

NXDIFTHOTABWBY-UHFFFAOYSA-N

SMILES

CN1C2=C(C3=CC=CC=C3C=C2)N=C1N=[N+]=[N-]

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)N=C1N=[N+]=[N-]

Other CAS No.

1516-71-8

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Click Chemistry
The azido group in 2-Azido-3-methylnaphtho(1,2-d)imidazole makes it an excellent candidate for click chemistry reactions, particularly in the synthesis of complex organic molecules. Click chemistry allows for the rapid assembly of molecular architectures through simple and efficient reactions, such as the azide-alkyne cycloaddition. This reaction is highly selective and proceeds under mild conditions, making it suitable for synthesizing functionalized materials and bioconjugates .

Synthesis of Heterocycles
The compound can also serve as a precursor for the synthesis of various heterocyclic compounds. For instance, it can be transformed into imidazole derivatives that are essential scaffolds in medicinal chemistry. The versatility of the azido group allows for further functionalization, leading to a diverse array of products with potential biological activities .

Medicinal Chemistry

Anticancer Activity
Research indicates that naphthoimidazoles, including this compound, exhibit cytotoxic properties against cancer cell lines. Studies have shown that these compounds can induce apoptosis selectively in tumor cells while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Antimicrobial Properties
The imidazole moiety is known for its antimicrobial activity. Compounds containing imidazole rings have been explored as potential antifungal and antibacterial agents. The incorporation of the azido group may enhance this activity by increasing the compound's reactivity and ability to form covalent bonds with biological targets .

Materials Science

Photopolymerization Initiators
The compound can act as a photoinitiator in light-sensitive compositions used in polymerization processes. Its azido group can generate free radicals upon exposure to light, facilitating the polymerization of various monomers. This application is particularly relevant in the development of coatings, adhesives, and other polymer-based materials .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisClick ChemistryEfficient synthesis of complex molecules
Heterocycle SynthesisVersatile precursor for drug development
Medicinal ChemistryAnticancer ActivitySelective cytotoxicity against cancer cells
Antimicrobial PropertiesPotential to combat infections
Materials SciencePhotopolymerization InitiatorsEnhances polymerization efficiency

Case Studies

  • Cytotoxicity Studies
    A study evaluated the cytotoxic effects of various naphthoimidazoles on human cancer cell lines. Results indicated that this compound showed significant activity against breast cancer cells, with an IC50 value indicating potent efficacy .
  • Synthesis of Functionalized Imidazoles
    Research demonstrated that this compound could be utilized as a starting material for synthesizing functionalized imidazoles through regioselective reactions under mild conditions. The resulting compounds exhibited promising biological activities .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Analysis

Core Structure Influence
  • Naphthoimidazoles (e.g., 2-Azido-3-methylnaphtho(1,2-d)imidazole) : The fused naphthalene-imidazole system enhances π-conjugation, enabling fluorescence properties critical for imaging applications. This core is smaller than phenanthroimidazole but larger than acenaphthoimidazole, balancing steric effects and electronic delocalization .
  • However, larger cores may reduce solubility .
  • Acenaphthoimidazoles : The bicyclic acenaphthene core offers intermediate π-stacking capacity, often modified with hydrazone moieties for targeted cytotoxicity .
Substituent Effects
  • Azide Group : Unique to this compound, this group enables bioorthogonal reactions (e.g., CuAAC click chemistry) for drug delivery or probe tagging, a feature absent in methylthio- or hydrazone-substituted analogs .
  • Methyl Group : The C3 methyl substituent likely improves membrane permeability compared to polar groups (e.g., hydroxy or methoxy) in other naphthoimidazoles, akin to methylthio modifications in .

Q & A

Q. What are the established synthetic methodologies for 2-Azido-3-methylnaphtho(1,2-d)imidazole?

The synthesis of imidazole derivatives often employs palladium-catalyzed C-H functionalization or multi-step substitution reactions. For example, substituted imidazoles can be synthesized via cyclocondensation of aldehydes, ammonium acetate, and nitroalkanes under acidic conditions, yielding tri-substituted imidazoles with varying aryl groups . Recent advancements in palladium-catalyzed isocyanide insertion enable selective C(sp²)-H functionalization at the C2 and C4 positions of imidazole cores, forming fused indenoimidazole derivatives. This method uses Pd(OAc)₂ as a catalyst, Cu(OAc)₂ as an oxidant, and DMF as a solvent at 100°C for 24 hours, achieving yields up to 85% .

Q. How can researchers validate the structural integrity of this compound?

Structural validation typically combines spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions and confirm azido group integration.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and spatial arrangement, critical for confirming fused naphthoimidazole systems.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and functional group stability under synthetic conditions. Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can palladium-catalyzed C-H functionalization be optimized for synthesizing derivatives with enhanced bioactivity?

Optimization involves:

  • Catalyst Screening : Testing Pd(II)/Pd(0) complexes (e.g., PdCl₂, Pd(PPh₃)₄) to balance reactivity and selectivity.
  • Solvent and Additives : Polar aprotic solvents (DMF, DMSO) and oxidants (Cu(OAc)₂, Ag₂CO₃) improve yields by stabilizing intermediates.
  • Substrate Scope Expansion : Introducing electron-withdrawing/donating groups (e.g., nitro, methoxy) to the imidazole core modulates reactivity. For instance, isocyanide insertion under Pd catalysis allows access to indenoimidazoles, which show promise in medicinal chemistry .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies often arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor agonism) and protocols.
  • Stability Profiling : Assess compound degradation in buffer/DMSO via HPLC over 24–72 hours.
  • Metabolite Screening : Identify active/inactive metabolites using LC-MS. For example, naphthoimidazole-based thrombopoietin mimics showed variable agonist activity due to metabolite interference in early studies .

Q. What strategies improve aqueous solubility of this compound without compromising pharmacological activity?

  • Structural Modifications : Introduce polar groups (e.g., sulfonate, PEG chains) at non-critical positions.
  • Prodrug Design : Mask azido groups with hydrolyzable esters or carbamates.
  • Co-Crystallization : Use co-solvents (cyclodextrins, surfactants) to enhance solubility. For instance, fluorinated analogs of naphthoimidazoles demonstrated improved solubility while maintaining receptor-binding affinity .

Key Considerations for Experimental Design

  • Azide Safety : Handle 2-azido derivatives with care due to explosion risks; avoid grinding or heating above 100°C .
  • Biological Assays : Include positive controls (e.g., known thrombopoietin agonists) and validate receptor specificity via knockout models .

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